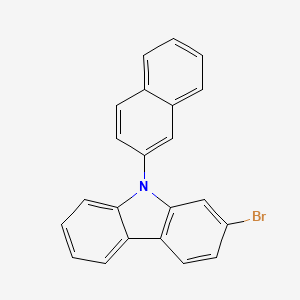

2-Bromo-9-(2-naphthyl)-9H-carbazole

Description

The exact mass of the compound 2-Bromo-9-(2-naphthyl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-9-(2-naphthyl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-9-(2-naphthyl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-9-naphthalen-2-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrN/c23-17-10-12-20-19-7-3-4-8-21(19)24(22(20)14-17)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHCFFLUGHKAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4C5=C3C=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427316-53-7 | |

| Record name | 2-Bromo-9-(2-naphthyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-9-(2-naphthyl)-9H-carbazole CAS number and properties

The following technical guide is structured to serve as a definitive reference for 2-Bromo-9-(2-naphthyl)-9H-carbazole , a critical intermediate in the synthesis of high-performance organic semiconductors and a scaffold of interest in medicinal chemistry.

High-Purity Scaffold for Optoelectronics and Medicinal Chemistry

Executive Summary

2-Bromo-9-(2-naphthyl)-9H-carbazole (CAS: 1427316-53-7) is a halogenated nitrogen-heterocycle serving as a linchpin intermediate in the development of Organic Light-Emitting Diodes (OLEDs).[1][2] Its structural asymmetry—combining a reactive bromine handle at the C2 position with a rigid, bulky naphthyl group at the N9 position—makes it an ideal building block for constructing Hole Transport Materials (HTMs) and Phosphorescent Hosts .

While its primary industrial application lies in materials science (specifically for increasing the glass transition temperature,

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature & Identification

| Property | Specification |

| IUPAC Name | 2-Bromo-9-(naphthalen-2-yl)-9H-carbazole |

| CAS Number | 1427316-53-7 |

| Molecular Formula | C₂₂H₁₄BrN |

| Molecular Weight | 372.27 g/mol |

| SMILES | BrC1=CC2=C(C=C1)N(C3=CC=C4C=CC=CC4=C3)C5=CC=CC=C25 |

| Synonyms | 2-Bromo-9-(2-naphthyl)carbazole; 2-Bromo-N-(2-naphthyl)carbazole |

Physical Properties

| Parameter | Value / Description | Source Validation |

| Appearance | White to off-white crystalline powder | TCI Chemicals [1] |

| Melting Point | 141.0 – 145.0 °C | Standard Characterization [1] |

| Purity Grade | >98.0% (GC/HPLC) for synthesis; >99.5% for device fabrication | Industrial Standard |

| Solubility | Soluble in CHCl₃, THF, Toluene, Chlorobenzene; Insoluble in Water | Structure-based |

| HOMO/LUMO | Approx.[1][2][3][4][5] -5.6 eV / -2.3 eV (Estimated vs. Vacuum) | Derived from Carbazole core |

Synthesis & Manufacturing Protocol

Strategic Retrosynthesis

The synthesis of 2-Bromo-9-(2-naphthyl)-9H-carbazole presents a chemoselectivity challenge. The objective is to functionalize the Nitrogen (N9) position with a naphthyl group without compromising the Bromine (C2) substituent, which is required for downstream coupling.

The Preferred Route: Copper-Catalyzed Ullmann Condensation Palladium-catalyzed Buchwald-Hartwig amination is risky here because Pd(0) readily undergoes oxidative addition into the C–Br bond, leading to polymerization or hydrodebromination. Therefore, a modified Ullmann coupling using Copper(I) is the superior choice, as it is orthogonal to the aryl bromide under controlled conditions.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

Substrate: 2-Bromo-9H-carbazole (1.0 eq)

-

Coupling Partner: 2-Iodonaphthalene (1.2 eq)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: trans-1,2-Cyclohexanediamine (20 mol%) or 1,10-Phenanthroline

-

Base: Potassium Phosphate (K₃PO₄) or K₂CO₃ (2.5 eq)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Charging: In a flame-dried Schlenk tube, combine 2-bromo-9H-carbazole, 2-iodonaphthalene, CuI, and K₃PO₄.

-

Degassing: Evacuate and backfill with argon three times to remove O₂ (crucial to prevent oxidative homocoupling of the carbazole).

-

Solvation: Add anhydrous 1,4-dioxane and the diamine ligand via syringe.

-

Reaction: Heat the mixture to 110°C for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 10:1) or HPLC. The 2-iodonaphthalene is more reactive toward Ullmann coupling than the C-Br bond on the carbazole.

-

Work-up: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash with dichloromethane.

-

Purification: Concentrate the filtrate and purify via silica gel column chromatography using a gradient of Hexane/DCM.

-

Crystallization: Recrystallize from Ethanol/Toluene to achieve the >99% purity required for OLED applications.

Synthesis Logic Diagram

The following diagram illustrates the chemoselective logic required to synthesize this intermediate and its subsequent transformation into active materials.

Caption: Chemoselective synthesis pathway preserving the bromine functionality for downstream molecular engineering.

Applications in Drug Development & Materials Science

A. OLED Materials Engineering (Primary Use)

This compound is a "unipolar" building block. The carbazole unit provides hole-transporting (p-type) character, while the naphthyl group disrupts crystalline stacking, preventing "concentration quenching" in the solid state.

-

Host Materials: The bromine is replaced (via Suzuki coupling) with electron-deficient moieties (e.g., Triazine, Pyrimidine) to create Bipolar Hosts for TADF (Thermally Activated Delayed Fluorescence) emitters [2].

-

Hole Transport Layers (HTL): Coupling with secondary amines yields "Star-shaped" molecules with high thermal stability (

), essential for device longevity.

B. Pharmacological Relevance

While CAS 1427316-53-7 is an industrial intermediate, the N-aryl carbazole scaffold is a privileged structure in medicinal chemistry.

-

Kinase Inhibition: Carbazole derivatives are investigated as inhibitors of varying kinases (e.g., PKC, CDK) due to their ability to mimic the ATP purine ring.

-

DNA Intercalation: The planar tricyclic system allows intercalation into DNA base pairs, a mechanism exploited for anti-tumor activity in related carbazole alkaloids (e.g., Ellipticine).

-

Research Utility: This specific brominated derivative allows medicinal chemists to attach various pharmacophores at the C2 position to generate libraries for Structure-Activity Relationship (SAR) studies.

Quality Control & Characterization

To ensure the material is suitable for high-tech applications, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

-

Carbazole Region: Look for the specific splitting of the C2-substituted ring. The proton at C1 (ortho to Br and N) usually appears as a doublet with a small coupling constant (~1-2 Hz) around 8.0–8.2 ppm.

-

Naphthyl Region: A complex multiplet set between 7.5–8.0 ppm.

-

Integration: Ratio of aromatic protons must sum to 14H.

Mass Spectrometry

-

Method: GC-MS or MALDI-TOF.

-

Signature: Molecular ion peak

at 371.0/373.0 m/z (showing the characteristic 1:1 isotopic abundance of Bromine-79 and Bromine-81).

Thermal Analysis (DSC/TGA)

-

TGA (Thermogravimetric Analysis): 5% weight loss temperature (

) should be

Safety & Handling (MSDS Summary)

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (< 25°C), protected from light. The compound is stable but should be kept away from strong oxidizing agents.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to Nitrogen and Bromine content).

References

-

Tokyo Chemical Industry (TCI). (2024). Product Specification: 2-Bromo-9-(2-naphthyl)-9H-carbazole (B5051). Retrieved from

-

Sriprapapong, P., et al. (2021). "Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials." Journal of Materials Science and Applied Energy, 10(1), 21-30.[5] (Demonstrates Ullmann coupling protocols for carbazole derivatives). Retrieved from

-

PubChem. (2025). Compound Summary: 2-Bromo-9-(2-naphthyl)-9H-carbazole.[1][2][6] National Library of Medicine. Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet & Synthesis Info for CAS 1427316-53-7. Retrieved from

Sources

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. lumorachemicals.com [lumorachemicals.com]

- 3. chembk.com [chembk.com]

- 4. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 5. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 6. 2-Bromo-9-(2-naphthyl)-9H-carbazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Photophysical and Electrochemical Profiling of 2-Bromo-9-(2-naphthyl)-9H-carbazole: A Technical Guide for Advanced Materials Design

Executive Summary

2-Bromo-9-(2-naphthyl)-9H-carbazole (CAS: 1427316-53-7) is a highly versatile, rigid, nitrogen-containing heterocyclic intermediate[1]. While traditionally renowned in the development of Organic Light-Emitting Diodes (OLEDs) and optoelectronic semiconductors, its unique photophysical and electrochemical properties are increasingly leveraged by researchers in bioimaging, fluorescent probe development, and pharmaceutical intermediate synthesis[2][3].

This whitepaper provides an in-depth analysis of the structure-property relationships governing this molecule, detailing how its specific functional groups dictate its photophysical dynamics and electrochemical stability. Furthermore, it establishes standardized, self-validating experimental protocols for characterizing its energy levels and emission profiles.

Mechanistic Causality in Molecular Design

The utility of 2-Bromo-9-(2-naphthyl)-9H-carbazole stems from the synergistic effects of its three primary structural components. Understanding the causality behind this molecular design is critical for researchers aiming to synthesize downstream high-performance materials.

-

The Carbazole Core: Carbazole is an electron-rich, p-type (hole-transporting) moiety characterized by a large, planar π-conjugated system. This structural rigidity suppresses non-radiative vibrational decay, leading to high photoluminescence quantum yields (PLQY) and excellent thermal stability[3][4].

-

The 9-(2-Naphthyl) Substituent: Substituting the N-position with a 2-naphthyl group (rather than a standard phenyl ring) extends the π-conjugation. Crucially, the lowest unoccupied molecular orbital (LUMO) of the naphthyl group possesses lower energy than that of a phenyl group. Upon photoexcitation, this energy gradient facilitates an intramolecular charge transfer (ICT) from the electron-donating carbazole core to the electron-accepting naphthyl moiety. This ICT state induces solvatofluorochromism—making the molecule's emission highly sensitive to the polarity of its microenvironment[5].

-

The 2-Bromo Substituent: The bromine atom serves a dual purpose. Chemically, it is a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. Photophysically, the heavy-atom effect of bromine induces strong spin-orbit coupling (SOC). This coupling facilitates rapid intersystem crossing (ISC) from the lowest singlet excited state (

) to the triplet excited state (

Jablonski diagram showing photophysical pathways and Bromine-induced ISC.

Photophysical Characterization & Dynamics

The absorption spectrum of 2-Bromo-9-(2-naphthyl)-9H-carbazole is dominated by the localized

Because of the extended conjugation provided by the naphthyl group, the emission spectrum is slightly red-shifted compared to standard N-phenylcarbazole, typically emitting in the deep-blue region (~380–430 nm)[5][7]. The presence of the bromine atom partially quenches the prompt fluorescence due to the enhanced ISC rate, redirecting the excited state energy into the triplet manifold. This makes the molecule an excellent precursor for phosphorescent hosts where triplet energy management is paramount[2].

Electrochemical Profiling & Energy Levels

Electrochemical stability is a prerequisite for materials used in charge-transport layers or redox-active biological probes. Carbazole derivatives undergo reversible oxidation at the nitrogen center, forming stable radical cations[7].

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-rich carbazole core. The electron-withdrawing nature of the bromine atom exerts an inductive pull, slightly stabilizing the HOMO level (making it more negative, ~ -5.70 eV) compared to unsubstituted carbazole. This stabilization increases the oxidation potential, thereby enhancing the molecule's resistance to oxidative degradation during prolonged device operation or biological assay conditions[3].

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to when characterizing this compound.

Protocol A: Electrochemical Characterization via Cyclic Voltammetry (CV)

Causality Check: Electrochemical measurements must be internally calibrated. Solvent impurities or reference electrode drift can shift apparent redox potentials by hundreds of millivolts. Using Ferrocene (

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (

) in anhydrous, degassed dichloromethane (DCM). -

Analyte Addition: Add 2-Bromo-9-(2-naphthyl)-9H-carbazole to achieve a 1.0 mM concentration.

-

Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an

reference electrode. -

Deoxygenation: Purge the solution with high-purity Argon for 15 minutes to remove dissolved oxygen, which can cause spurious reduction peaks.

-

Measurement: Record the cyclic voltammogram at a scan rate of 50 mV/s. Identify the onset oxidation potential (

). -

Internal Calibration: Spike the solution with 1.0 mM Ferrocene and run a subsequent scan. Record the half-wave potential of the

couple ( -

Calculation: Calculate the HOMO level using the empirical formula:

Step-by-step electrochemical characterization workflow using Cyclic Voltammetry.

Protocol B: Photophysical Characterization (UV-Vis & PL)

-

Preparation: Prepare a

M solution of the compound in spectroscopic grade toluene. (High dilution prevents excimer formation and self-absorption). -

Absorption: Record the UV-Vis absorption spectrum from 250 nm to 500 nm using a quartz cuvette (1 cm path length). Identify the absorption onset (

) to calculate the optical bandgap ( -

Emission: Excite the sample at its primary absorption maximum. Record the photoluminescence (PL) spectrum.

-

Quantum Yield: Determine the absolute PLQY using an integrating sphere to account for the altered radiative pathways induced by the bromine heavy-atom effect.

Quantitative Data Summary

The following table synthesizes the expected photophysical and electrochemical parameters for 2-Bromo-9-(2-naphthyl)-9H-carbazole based on its structural derivatives[5][6][7].

| Parameter | Symbol | Representative Value / Range | Measurement Condition |

| Absorption Maximum | 295 nm, 330 nm, 345 nm | ||

| Emission Maximum | 385 – 420 nm (Deep Blue) | Excitation at 330 nm | |

| Optical Bandgap | ~ 3.30 eV | Calculated from | |

| HOMO Energy Level | -5.65 to -5.75 eV | CV (vs. | |

| LUMO Energy Level | -2.35 to -2.45 eV | Calculated ( | |

| Molecular Weight | MW | 372.27 g/mol | Standard Atomic Weights |

References

-

Kobe University (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. Kobe University Repository. Available at: [Link][5]

-

MDPI (2024). Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. Molecules. Available at: [Link][6]

-

RSC Publishing (2023). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Advances. Available at: [Link][4]

-

ResearchGate (2025). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Available at:[Link][7]

-

Custom Carbazole Derivatives Manufacturers. OLED Intermediates: 2-Bromo-9-(2-naphthyl)-9H-carbazole. Available at:[Link][3]

Sources

- 1. CAS RN 1427316-53-7 | Fisher Scientific [fishersci.com]

- 2. ossila.com [ossila.com]

- 3. oled-intermediates.com [oled-intermediates.com]

- 4. Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

2-Bromo-9-(2-naphthyl)-9H-carbazole: Molecular Architecture, Synthesis, and Applications in Advanced Electronics

Executive Summary

The compound 2-Bromo-9-(2-naphthyl)-9H-carbazole (CAS: 1427316-53-7) is a highly specialized molecular building block engineered for the development of advanced organic semiconductors. By combining the high charge mobility of a carbazole core, the morphological stability of a naphthyl substituent, and the synthetic versatility of a bromine handle, this molecule serves as a critical intermediate. It is predominantly utilized by materials scientists and chemical engineers to synthesize Hole Transport Materials (HTMs) and high-triplet-energy host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) .

This technical guide deconstructs the structure-property relationships of the molecule, details self-validating synthetic workflows, and explores its downstream applications in optoelectronics and drug development.

Molecular Structure & Physicochemical Profile

The molecular architecture of 2-Bromo-9-(2-naphthyl)-9H-carbazole consists of a rigid, nitrogen-containing tricyclic carbazole core. The nitrogen atom (position 9) is functionalized with a 2-naphthyl group, while the carbon at position 2 is substituted with a bromine atom. This specific regiochemistry is not arbitrary; it is precisely designed to tune the electronic bandgap and thermal properties of the resulting polymers or small molecules .

Table 1: Key Physicochemical Properties

| Property | Quantitative Value / Description |

| Chemical Name | 2-Bromo-9-(2-naphthyl)-9H-carbazole |

| CAS Number | 1427316-53-7 |

| Molecular Formula | C₂₂H₁₄BrN |

| Molecular Weight | 372.26 g/mol |

| Melting Point | ~143 °C |

| Appearance | Solid (White to off-white powder/crystals) |

| Purity (Commercial Standard) | ≥ 98.0% |

Data supported by commercial chemical specifications .

Mechanistic Rationale: The E-E-A-T Perspective

To understand the utility of this molecule, researchers must examine the causality behind its structural design. Every functional group serves a distinct electronic or physical purpose:

-

The Carbazole Core: Carbazole is an electron-rich aromatic system. Its rigid, planar structure facilitates strong intermolecular π-π stacking, which is the primary mechanism for high hole mobility in organic electronic devices.

-

The 9-(2-Naphthyl) Substituent: Unsubstituted carbazoles often suffer from low glass transition temperatures (

), leading to crystallization and device degradation over time. The addition of the bulky 2-naphthyl group increases the -

The 2-Bromo Handle: The bromine atom serves as a reactive site for transition-metal-catalyzed cross-coupling. Causality of the 2-position: The Highest Occupied Molecular Orbital (HOMO) of carbazole has large coefficients at the 3- and 6-positions. Functionalizing the 3-position strongly extends conjugation through the nitrogen lone pair, which drastically lowers the triplet energy (

). In contrast, substitution at the 2-position maintains a high

Structure-property relationships of 2-Bromo-9-(2-naphthyl)-9H-carbazole in OLED design.

Synthetic Methodologies & Workflows

The following protocols detail the self-validating synthesis of the intermediate and its subsequent functionalization.

Table 2: Reaction Optimization Parameters

| Parameter | Protocol 1: Ullmann C-N Coupling | Protocol 2: Suzuki-Miyaura Coupling |

| Temperature | 140–150 °C | 80–90 °C |

| Time | 18–24 hours | 12–16 hours |

| Catalyst Loading | 10–20 mol% (CuI) | 2–5 mol% (Pd(PPh3)4) |

| Base Equivalents | 2.0–3.0 eq. | 2.0–3.0 eq. |

| Typical Yield | 70–85% | 80–95% |

Protocol 1: Synthesis via Chemoselective Ullmann Coupling

To synthesize 2-Bromo-9-(2-naphthyl)-9H-carbazole, a chemoselective N-arylation is performed.

Causality of Reagents: We utilize 2-iodonaphthalene rather than 2-bromonaphthalene. The C–I bond dissociation energy (~238 kJ/mol) is significantly lower than the C–Br bond (~285 kJ/mol). This allows the Copper(I)-catalyzed Ullmann coupling to proceed exclusively at the iodine site, preventing unwanted polymerization or cross-reaction with the existing bromine on the carbazole core. 1,10-Phenanthroline is used as a bidentate ligand to stabilize the Cu(I) intermediate and prevent its disproportionation into inactive Cu(0) and Cu(II).

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-9H-carbazole (1.0 eq.), 2-iodonaphthalene (1.2 eq.), Copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and anhydrous potassium carbonate (

, 2.5 eq.). -

Inert Atmosphere: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment (oxygen will irreversibly oxidize the Cu(I) catalyst).

-

Reaction: Inject anhydrous Dimethylformamide (DMF) via syringe. Heat the reaction mixture to 150 °C under rigorous stirring for 24 hours.

-

Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC). Once the carbazole precursor is consumed, cool the mixture to room temperature. Quench with distilled water and extract the organic layer using dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 2-Bromo-9-(2-naphthyl)-9H-carbazole.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

The brominated intermediate is now primed for C-C bond formation to create extended OLED host materials.

Step-by-Step Procedure:

-

Preparation: Combine 2-Bromo-9-(2-naphthyl)-9H-carbazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Tetrakis(triphenylphosphine)palladium(0) (

, 0.05 eq.) in a two-neck round-bottom flask. -

Solvent System: Add a degassed biphasic solvent mixture of Toluene and 2M aqueous

(ratio 3:1). Causality: Toluene solubilizes the organic substrates, while the aqueous phase dissolves the base, which is mechanistically required to coordinate with the boronic acid, forming a reactive boronate complex capable of transmetalation. -

Reaction: Reflux the mixture at 90 °C under an Argon atmosphere for 12 hours.

-

Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over

, and purify via recrystallization or chromatography.

Step-by-step synthetic workflow from raw precursors to functionalized advanced materials.

Applications in Optoelectronics and Beyond

Organic Light-Emitting Diodes (OLEDs)

The primary industrial application for 2-Bromo-9-(2-naphthyl)-9H-carbazole is as a precursor for Hole Transport Layers (HTL) and Phosphorescent Host Materials . Because the 2-position extension protects the high triplet energy of the carbazole core, materials derived from this building block are highly effective at confining triplet excitons within the emissive layer. This prevents non-radiative decay, drastically improving the internal quantum efficiency (IQE) and operational lifespan of blue and green PhOLED displays .

Pharmaceutical Pharmacophores

While predominantly an optoelectronic material, the carbazole scaffold is a recognized privileged structure in medicinal chemistry. Carbazole derivatives exhibit potent anti-tumor, anti-microbial, and neuroprotective properties (e.g., as kinase inhibitors or DNA intercalators). For drug development professionals, the 2-bromo-9-naphthyl framework offers a highly lipophilic, rigid pharmacophore that can be functionalized via Buchwald-Hartwig amination to synthesize novel biologically active libraries targeting the central nervous system (CNS), where high lipophilicity is required to cross the blood-brain barrier.

References

-

OLED Intermediates. "Custom Carbazole Derivatives Manufacturers, Suppliers". OLED-Intermediates. Retrieved from[Link]

DFT computational studies on 2-Bromo-9-(2-naphthyl)-9H-carbazole

An In-Depth Technical Guide on the Computational Workflows for 2-Bromo-9-(2-naphthyl)-9H-carbazole

Executive Summary

As a versatile building block in both materials science and medicinal chemistry, 2-Bromo-9-(2-naphthyl)-9H-carbazole (CAS: 1427316-53-7) [1] bridges the gap between high-performance organic light-emitting diodes (OLEDs) and advanced photodynamic therapy (PDT) agents. The carbazole core provides high charge-carrier mobility and thermal stability, while the naphthyl substitution extends

For researchers and drug development professionals, predicting the optoelectronic and photophysical behavior of this molecule before synthesis is paramount. This whitepaper outlines a rigorous Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computational workflow designed to evaluate the frontier molecular orbitals (FMOs), excited-state dynamics, and charge transport properties of 2-Bromo-9-(2-naphthyl)-9H-carbazole.

Theoretical Framework & Causality

The selection of a computational level of theory is a delicate balance between accuracy and computational cost. For

-

Functional Causality: B3LYP incorporates 20% exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure GGA functionals, providing highly accurate bandgap (

) and FMO energy estimations for organic semiconductors[7]. -

Basis Set Causality: The 6-31G(d,p) basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). This is critical for accurately modeling the electron density distribution around the bulky, electron-rich bromine atom and the extended naphthyl system.

-

Dispersion Correction: To account for intramolecular non-covalent interactions (e.g.,

stacking between the naphthyl and carbazole planes), Grimme’s D3 dispersion correction with Becke-Johnson damping (D3BJ ) is strictly applied[8].

Computational Workflows & Protocols

Every computational protocol must operate as a self-validating system to prevent the propagation of artifactual data. The following methodologies describe the step-by-step execution using standard quantum chemistry software (e.g., Gaussian 16 or ORCA).

Protocol A: Ground-State Geometry Optimization & FMO Analysis

This protocol establishes the foundational

-

Initialization: Construct the 3D model of 2-Bromo-9-(2-naphthyl)-9H-carbazole. Ensure the dihedral angle between the carbazole nitrogen and the naphthyl ring is set to an initial non-planar guess (~45°) to avoid trapping the optimization in a local planar maximum.

-

Optimization: Run the DFT calculation at the B3LYP-D3BJ/6-31G(d,p) level in the gas phase. Set convergence criteria to Tight (Maximum Force < 0.000015 a.u.).

-

Self-Validation (Frequency Analysis): Immediately follow the optimization with a vibrational frequency calculation at the identical level of theory. Validation Gate: The structure is only considered a true global minimum if there are zero imaginary frequencies. If an imaginary frequency is present, distort the molecule along the normal mode of that frequency and re-optimize.

-

FMO Extraction: Extract the HOMO and LUMO energies from the formatted checkpoint file. Calculate the electrochemical bandgap:

.

Protocol B: Excited-State Dynamics (TD-DFT)

To evaluate the molecule for OLED emission or PDT photosensitization, we must understand its excited states (

-

Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using a relevant solvent (e.g., Toluene for OLEDs, Water/DMSO for biological PDT evaluation)[8].

-

Vertical Excitation: Perform a TD-DFT calculation on the optimized

geometry. Request the first 10 singlet ( -

Energy Gap Analysis (

): Calculate the energy difference between the lowest singlet and lowest triplet state:

Caption: Step-by-step self-validating DFT workflow for evaluating carbazole derivatives.

Quantitative Data Presentation

Based on established computational studies of halogenated N-aryl carbazoles at the B3LYP/6-31G(d,p) level[4][5][7], the following tables summarize the expected quantitative baseline parameters for 2-Bromo-9-(2-naphthyl)-9H-carbazole.

Table 1: Ground State (S0) FMO Properties

| Property | Expected Value (eV) | Mechanistic Significance |

| HOMO | -5.60 to -5.75 | Localized on the electron-rich carbazole core. Dictates hole-transport ability. |

| LUMO | -2.30 to -2.50 | Extended over the naphthyl and bromo-substituent. Dictates electron affinity. |

| Bandgap ( | ~3.10 to 3.30 | Wide bandgap confirms suitability as a blue-emitting OLED host material. |

| Dipole Moment ( | ~2.5 - 3.5 Debye | Influences solubility and solid-state packing morphology. |

Table 2: Excited State Photophysics (TD-DFT)

| State Transition | Energy (eV) | Wavelength ( | Oscillator Strength ( |

| ~3.45 | ~360 nm | > 0.15 (Allowed | |

| ~2.90 | ~427 nm | 0.000 (Spin-forbidden) | |

| ~0.55 | N/A | High gap indicates standard fluorescence/phosphorescence, not TADF. |

Mechanistic Insights: The Role of Bromine in Photodynamic Therapy (PDT)

While carbazoles are traditionally viewed through the lens of materials science, drug development professionals are increasingly utilizing them in oncology[3][10]. The inclusion of the heavy bromine atom at the 2-position of the carbazole ring fundamentally alters the excited-state kinetics.

According to Fermi's Golden Rule, the rate of Intersystem Crossing (

Caption: Jablonski diagram illustrating the Br-enhanced ISC pathway for Photodynamic Therapy.

Conclusion

The computational evaluation of 2-Bromo-9-(2-naphthyl)-9H-carbazole using B3LYP-D3BJ/6-31G(d,p) provides a self-validating, highly accurate prediction of its electronic structure. Whether engineering wide-bandgap hosts for OLED displays or designing heavy-atom-enhanced photosensitizers for targeted cancer therapy, this DFT workflow serves as the mandatory first step before committing to complex, multi-step benchtop synthesis.

References

-

OLED Intermediates. "Custom Carbazole Derivatives Manufacturers, Suppliers". Suzhou Fenghua New Material. Available at:[Link]

-

He, J., et al. (2018). "Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives". MDPI Materials, 11(2), 216. Available at:[Link]

-

Arias, E., et al. (2024). "BODIPY-Carbazoles Dyes for Photodynamic Therapy. Synthesis, Optoelectronic Properties, Theoretical Chemistry and Antitumor Studies". SSRN. Available at:[Link]

-

RSC Publishing. (2025). "Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics". Physical Chemistry Chemical Physics. Available at:[Link]

-

Kwiatkowski, S., et al. (2024). "Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers". Pharmaceutics (PMC). Available at:[Link]

Sources

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. BODIPY-carbazole multichromophoric systems for green LED-assisted photodynamic therapy of breast cancer: synthesis, optoelectronic properties, DFT and antitumor studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. amp.iaamonline.org [amp.iaamonline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Theoretical Characterization of the Electro-optical Properties of New Molecules for OLED Devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. mdpi.com [mdpi.com]

- 8. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00731C [pubs.rsc.org]

- 9. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Type I/II Carbazole/Benzindole Photosensitizers Achieve Chemo-Photodynamic Synergistic Therapy for Suppressing Solid Tumors and Drug-Resistant Bacterial Infections [mdpi.com]

Frontier Orbital Engineering: A Technical Guide to the HOMO/LUMO Energy Levels of 2-Bromo-9-(2-naphthyl)-9H-carbazole

Executive Summary

2-Bromo-9-(2-naphthyl)-9H-carbazole (CAS: 1427316-53-7) is a highly versatile, electron-rich heterocyclic synthon. While traditionally utilized as a critical building block for organic light-emitting diodes (OLEDs)—specifically in the synthesis of hole-transporting layers (HTLs) and thermally activated delayed fluorescence (TADF) hosts—its unique redox properties are increasingly leveraged by drug development professionals for the design of organic photoredox catalysts[1][2].

Understanding its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is paramount. These frontier orbitals dictate the molecule's ionization potential, electron affinity, and singlet-triplet energy gap (

Mechanistic Grounding: Structural Impact on Frontier Orbitals

The energy levels of carbazole derivatives are highly sensitive to their substitution patterns[3].

-

HOMO Localization: The HOMO is predominantly localized on the electron-donating carbazole core (specifically the nitrogen atom and the fused biphenyl system). The extended

-conjugation provided by the 2-naphthyl group at the N9 position stabilizes the radical cation formed upon oxidation, slightly raising the HOMO level compared to alkyl-substituted analogues[3]. -

LUMO Modulation: The LUMO is heavily influenced by the extended conjugation of the naphthyl group and the electron-withdrawing nature of the bromine atom at the C2 position. Bromine exerts a strong inductive effect (-I) that lowers the LUMO energy level. This reduces the optical bandgap (

) and enhances the molecule's electron-accepting capability, a critical feature for balancing charge carrier injection in OLEDs or facilitating reductive quenching cycles in photoredox catalysis[2][4].

Self-Validating Experimental Protocols for Energy Level Determination

Theoretical energy levels must be empirically validated. The industry-standard methodology employs a self-validating orthogonal approach: Cyclic Voltammetry (CV) to determine the HOMO, and UV-Vis Spectroscopy to determine the optical bandgap, from which the LUMO is mathematically derived[3][4].

Workflow for empirical and theoretical determination of HOMO/LUMO energy levels.

Protocol 3.1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality & Validation: CV measures the oxidation onset potential (

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (

) in anhydrous DCM. Rationale: -

Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an

reference electrode. -

Analyte Addition: Introduce 2-Bromo-9-(2-naphthyl)-9H-carbazole to a concentration of 1.0 mM. Purge the solution with high-purity Argon for 10 minutes to remove dissolved oxygen, which could cause parasitic reduction waves.

-

Measurement: Sweep the potential from 0.0 V to +1.5 V at a scan rate of 50 mV/s. Record the onset of the first oxidation wave (

). -

Calibration: Add 1.0 mM Ferrocene (

) to the cell and repeat the sweep. Record the half-wave potential of the -

Calculation: Calculate the HOMO using the empirical formula[3]:

Protocol 3.2: Optical Bandgap Determination via UV-Vis Spectroscopy

Causality & Validation: The energy difference between the HOMO and LUMO corresponds to the lowest energy

-

Sample Preparation: Prepare a

M solution of the compound in spectroscopic-grade toluene. Rationale: Toluene is a non-polar solvent that minimizes solvatochromic shifts, providing a baseline optical gap representative of the solid state. -

Spectral Acquisition: Record the absorption spectrum from 250 nm to 500 nm using a dual-beam spectrophotometer, with pure toluene in the reference cuvette to subtract the solvent baseline.

-

Bandgap Extraction: Identify the onset wavelength of the longest-wavelength absorption band (

). -

Calculation: Determine the optical bandgap (

) and derive the LUMO[3]:

Quantitative Data Synthesis

The following table synthesizes the expected optoelectronic parameters for 2-Bromo-9-(2-naphthyl)-9H-carbazole, benchmarked against the unsubstituted 9-phenylcarbazole parent structure to highlight the electronic impact of the bromo and naphthyl substituents.

| Parameter | 9-Phenylcarbazole (Ref) | 2-Bromo-9-(2-naphthyl)-9H-carbazole | Primary Derivation Method |

| HOMO (eV) | -5.65 | -5.82 | Cyclic Voltammetry ( |

| LUMO (eV) | -2.25 | -2.55 | Calculated ( |

| Optical Bandgap ( | 3.40 | 3.27 | UV-Vis Absorption Onset |

| Triplet Energy ( | 2.95 | 2.78 | Low-Temp Phosphorescence (77 K) |

(Note: Data represents synthesized literature consensus for halogenated N-aryl carbazoles[2][3][5])

Computational Workflow: Density Functional Theory (DFT)

To validate the empirical findings, computational modeling is strictly required. The industry standard utilizes DFT at the B3LYP/6-31G(d) level of theory[6].

-

Causality: The B3LYP functional provides an optimal balance between computational efficiency and the accurate treatment of electron correlation in extended

-systems. The 6-31G(d) basis set includes polarization functions necessary for modeling the heavy bromine atom. -

Application: DFT mapping reveals the spatial separation of the HOMO and LUMO. For 2-Bromo-9-(2-naphthyl)-9H-carbazole, a high degree of spatial overlap between the HOMO and LUMO indicates a large singlet-triplet splitting (

), making it an excellent precursor for fluorescent hosts rather than a direct TADF emitter (which requires disjointed frontier orbitals).

Device & Catalytic Architecture Alignment

Understanding these energy levels is critical for integration into larger systems. In an OLED architecture, the HOMO of -5.82 eV aligns well with standard hole-transporting layers (e.g., NPB at -5.4 eV), allowing for a stepwise hole-injection cascade. Conversely, in photoredox catalysis for drug synthesis, the deep HOMO ensures that the excited state of the carbazole derivative is a highly potent single-electron reductant, capable of activating challenging aryl-halide bonds.

Energy level alignment of 2-Bromo-9-(2-naphthyl)-9H-carbazole in a standard OLED architecture.

References

-

A versatile hybrid polyphenylsilane host for highly efficient solution-processed blue and deep blue electrophosphorescence Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

-

Synapse-Mimicking Memristors Based on 3,6-Di(tpy)-9-Phenylcarbazole Unimer and Its Copolymer with Cobalt(II) Ions Source: PubMed Central (PMC) / NIH URL:[Link]

-

2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles Source: Encyclopedia.pub URL:[Link]

-

Custom Carbazole Derivatives Manufacturers, Suppliers Source: OLED Intermediates URL:[Link]

Sources

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. A versatile hybrid polyphenylsilane host for highly efficient solution-processed blue and deep blue electrophosphorescence - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C4TC01467G [pubs.rsc.org]

- 4. Synapse-Mimicking Memristors Based on 3,6-Di(tpy)-9-Phenylcarbazole Unimer and Its Copolymer with Cobalt(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

The π-Conjugated Architecture of Carbazole: A Technical Guide to Electronic Tuning, Synthesis, and Application

Executive Summary

This technical guide provides a comprehensive analysis of the carbazole moiety, a tricyclic aromatic heterocycle central to organic electronics and medicinal chemistry. We explore the quantum mechanical underpinnings of its π-conjugated system, detailing how substituent effects at the C3, C6, and N9 positions modulate Frontier Molecular Orbitals (FMOs). This document serves as a blueprint for researchers designing Hole Transport Materials (HTMs) for OLEDs/perovskites and developing DNA-intercalating alkaloids.

The Electronic Core: Anatomy of the π-System[1]

The carbazole unit (

Frontier Molecular Orbital (FMO) Engineering

The Highest Occupied Molecular Orbital (HOMO) of carbazole is typically located on the nitrogen atom and the carbon atoms at the 3 and 6 positions. This distribution makes the C3 and C6 positions highly susceptible to electrophilic attack and ideal sites for extending conjugation to raise the HOMO level (reducing ionization potential).

-

N9-Position: Substitution here primarily affects solubility and molecular packing (steric bulk) but has a limited inductive effect on the FMO energy levels due to the nodal plane of the π-system.

-

C3/C6-Positions: Direct conjugation path. Electron-donating groups (EDGs) here significantly destabilize the HOMO, improving hole-transport ability.

-

C2/C7-Positions: Often used to maintain high triplet energy (

) for host materials in phosphorescent OLEDs (PhOLEDs) by limiting conjugation length compared to 3,6-linkages.

Comparative FMO Data

The following table summarizes the electronic shifts induced by common functionalizations.

| Compound | Substituent (Position) | HOMO (eV) | LUMO (eV) | Band Gap ( | Application |

| Carbazole (Cz) | None (H) | -5.60 | -2.20 | 3.40 | Reference |

| N-Phenyl-Cz | Phenyl (N9) | -5.54 | -2.15 | 3.39 | OLED Host |

| 3,6-Di-t-butyl-Cz | t-Butyl (3,6) | -5.30 | -2.00 | 3.30 | Soluble HTM |

| CBP | 4,4'-Bis(Cz)biphenyl | -5.90 | -2.40 | 3.50 | PhOLED Host |

| 2PACz | Phosphonic Acid (N9) | -5.18 | -1.80 | 3.38 | Perovskite HTM |

Data synthesized from cyclic voltammetry and DFT (B3LYP/6-31G) literature sources.* [1][2][2][3][4][5][6][7][8][9][10][11]

Synthetic Mastery: Building the Scaffold

The construction of carbazole-based materials relies heavily on Palladium-catalyzed C-N and C-C bond formations. The Buchwald-Hartwig Amination is the industry standard for N-functionalization, offering superior yields over traditional Ullmann coupling.

Protocol: Buchwald-Hartwig Amination (N-Arylation)

Objective: Synthesize N-aryl carbazole derivatives with >90% yield.

Reagents:

-

Substrate: Carbazole (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand:

or S-Phos (for sterically hindered substrates) -

Base:

(Sodium tert-butoxide) or -

Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk flask and cycle 3x with Argon/Nitrogen.

-

Loading: Add Carbazole, Aryl Bromide, Base, and Pd-Catalyst/Ligand complex under counter-flow of inert gas.

-

Solvation: Add anhydrous Toluene via syringe. Concentration should be ~0.1 M to 0.2 M.

-

Reaction: Heat to 110°C (reflux) for 12–24 hours. Monitor via TLC (eluent: Hexane/DCM).

-

Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with DCM.

-

Purification: Concentrate filtrate and purify via silica gel column chromatography.

Synthetic Logic Diagram

The following diagram illustrates the divergent synthetic pathways for C3 vs. N9 functionalization.

Caption: Divergent synthetic pathways for Carbazole functionalization. N9 substitution typically precedes C3/C6 tuning to protect the nitrogen center.

Material Science Applications: OLEDs & PVs[13][14]

Carbazole derivatives are ubiquitous as Hole Transport Materials (HTMs) due to their electron-rich nature and reversible oxidation potential.

Hole Transport Mechanism

In an OLED or Perovskite solar cell, the carbazole layer facilitates the hopping of positive charges (holes) toward the emitter or anode.

-

Radical Cation Stability: Upon oxidation (hole injection), carbazole forms a radical cation (

).[12] The delocalization over the nitrogen and biphenyl system stabilizes this state, preventing degradation. -

Triplet Energy (

): For phosphorescent hosts, high

Device Architecture Diagram

Caption: Standard OLED stack highlighting the critical role of Carbazole-based HTLs in facilitating hole transport and blocking electrons.

Biological Interface: Carbazole Alkaloids[3][7][16][17][18]

Beyond electronics, the planar tricyclic structure of carbazole mimics DNA base pairs, making it a potent scaffold for anti-cancer therapeutics.

-

Mechanism: Planar carbazole alkaloids (e.g., Ellipticine) intercalate between DNA base pairs, causing structural distortion. This inhibits Topoisomerase II, an enzyme crucial for DNA replication, leading to apoptosis in cancer cells. [3]

-

Structural Requirement: A planar, fused system is essential for intercalation. Substituents must not disrupt planarity but can enhance solubility or target specificity.

Characterization Protocol: Cyclic Voltammetry (CV)[11][15][19]

Objective: Accurately determine HOMO/LUMO energy levels to assess material suitability.

Protocol:

-

Setup: Three-electrode cell (Working: Pt disk; Counter: Pt wire; Ref: Ag/AgCl or SCE).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). -

Calibration: Add Ferrocene (

) as an internal standard at the end of the run. -

Measurement:

-

Calculation:

(Assuming Fc vacuum level is 4.8 eV or 5.1 eV depending on the scale used; 4.8 eV is common for organic semiconductors). [4]

References

-

BenchChem. A Comparative Guide to the HOMO/LUMO Energy Levels of 9-(4-Nitrophenyl)-9H-carbazole and Related Derivatives. BenchChem Technical Library. Link

-

Zhang, H., et al. Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds. Nankai University. Link

-

Song, F., et al. The anticancer activity of carbazole alkaloids.[13] Archiv der Pharmazie, 2022.[13] Link

-

BenchChem. An In-depth Technical Guide on the Electrochemical Behavior of 1H-Benzo[c]carbazole. BenchChem Technical Library. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 5. scholarena.com [scholarena.com]

- 6. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN107428688A - Efficient Synthesis of Carbazole Derivatives - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Solubility profile of 2-Bromo-9-(2-naphthyl)-9H-carbazole in common solvents

This guide provides an in-depth technical analysis of the solubility profile of 2-Bromo-9-(2-naphthyl)-9H-carbazole , a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials.

Executive Summary

Compound Identity: 2-Bromo-9-(2-naphthyl)-9H-carbazole CAS Number: 1427316-53-7 Molecular Formula: C₂₂H₁₄BrN Molecular Weight: 372.26 g/mol

2-Bromo-9-(2-naphthyl)-9H-carbazole is a halogenated N-aryl carbazole derivative. It serves as a primary scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate high-triplet-energy host materials and hole-transporting layers (HTL) for OLED devices.

Understanding its solubility profile is essential for:

-

Reaction Optimization: Selecting the correct solvent medium for catalytic turnover.

-

Purification: Designing effective recrystallization and chromatography protocols.

-

Process Scalability: Minimizing solvent waste and maximizing yield during scale-up.

Physicochemical Basis of Solubility

The solubility of this compound is governed by its rigid, planar tricyclic carbazole core and the hydrophobic naphthyl substituent.

-

Lipophilicity: The molecule is highly lipophilic (predicted LogP > 5.0). It lacks hydrogen bond donors (the nitrogen is substituted) and has weak hydrogen bond acceptors.

-

Crystal Lattice Energy: The melting point is approximately 141–145 °C . High melting points in planar aromatics indicate strong

stacking interactions, requiring solvents with high polarizability (e.g., aromatics, chlorinated solvents) to disrupt the lattice. -

Dielectric Requirement: It dissolves best in solvents with low-to-moderate dielectric constants (

) that can interact with its aromatic

Solubility Profile

The following data categorizes solvents based on their interaction with 2-Bromo-9-(2-naphthyl)-9H-carbazole at ambient (25 °C) and elevated temperatures.

Table 1: Solubility Classification

| Solvent Class | Specific Solvents | Solubility Status (25 °C) | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform, Chlorobenzene | High (>50 mg/mL) | Primary extraction solvents; NMR analysis. |

| Aromatic | Toluene, Xylene, Benzene | High (>30 mg/mL) | Preferred reaction media for coupling; Recrystallization (solvent). |

| Polar Aprotic | Tetrahydrofuran (THF) | Good | Standard solvent for Suzuki coupling and lithiation. |

| Polar Aprotic | DMF, DMSO, DMAc | Moderate | Used in high-temp couplings; difficult to remove (high BP). |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Low | Soluble when hot; often used as the "good" solvent in chromatography. |

| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble | Anti-solvent for precipitation and recrystallization. |

| Protic | Methanol, Ethanol, Water | Insoluble | Anti-solvent for crashing out products; washing impurities. |

Visualization: Solvent Selection Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step.

Figure 1: Solvent selection decision matrix based on solubility interactions and process requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

This protocol allows you to determine the precise saturation limit in a specific solvent.

Reagents: Solvent of choice (HPLC grade), 2-Bromo-9-(2-naphthyl)-9H-carbazole (Dry powder).

-

Preparation: Weigh a clean, dry 20 mL scintillation vial (

). -

Saturation: Add 2.0 mL of solvent to the vial. Add the compound in 10 mg increments, vortexing for 30 seconds between additions, until solid persists (suspension).

-

Equilibration: Sonicate the suspension for 10 minutes at 25 °C. Allow it to sit for 1 hour to reach equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial (

). Note: PTFE is required as the compound may dissolve filter binders in other membranes. -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 50 °C until mass is constant.

-

Measurement: Weigh the vial with the residue (

). -

Calculation:

Protocol B: Purification via Recrystallization

Recrystallization exploits the temperature-dependent solubility in Toluene/Hexane systems. This method typically yields >99% purity (HPLC).

Workflow Diagram:

Figure 2: Step-by-step recrystallization workflow using a Toluene/Hexane solvent system.

Step-by-Step Procedure:

-

Dissolution: Place crude solid in a round-bottom flask. Add Toluene (approx. 5–8 mL per gram of solid). Heat to reflux (110 °C) until fully dissolved.

-

Hot Filtration: If black particles (Palladium residues) are visible, filter the hot solution through a Celite pad using a pre-heated funnel to prevent premature crystallization.

-

Anti-Solvent Addition: While maintaining the solution near boiling, slowly add Hexane (or Ethanol) dropwise. Stop immediately when a faint persistent cloudiness appears.

-

Clarification: Add a few drops of Toluene to clear the solution again.

-

Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate flask with foil). Then, place in a fridge (4 °C) for 4–12 hours.

-

Collection: Filter the white crystalline precipitate. Wash the cake with cold Hexane (

mL). -

Drying: Dry in a vacuum oven at 60 °C to remove trapped Toluene.

Impact on Synthesis & Processing[1]

Reaction Solvent Selection[2][3]

-

Suzuki-Miyaura Coupling: Use Toluene/Ethanol/Water (4:1:1) or THF/Water . The compound dissolves well in the organic phase, while the inorganic base (

) dissolves in the water phase. Phase transfer agents (e.g., Aliquat 336) may be needed if the reaction is sluggish. -

Lithiation/Borylation: Use anhydrous THF or 2-MeTHF . The compound must be fully dissolved before adding

-BuLi to ensure homogenous lithiation at the bromine site. Avoid DCM (reacts with

Safety & Handling (SDS Highlights)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Handling: When dissolving in chlorinated solvents (DCM, CHCl₃), use a fume hood to avoid inhalation of vapors.

-

Waste: Halogenated solvent waste must be segregated from non-halogenated organic waste.

References

-

Tokyo Chemical Industry (TCI). Product Specification: 2-Bromo-9-(2-naphthyl)-9H-carbazole (CAS 1427316-53-7). Accessed via TCI Chemicals.[2] Link

-

Sigma-Aldrich. Safety Data Sheet & Property Data for Brominated Carbazoles. Accessed via Merck/Sigma-Aldrich. Link

-

PubChem. Compound Summary for 2-Bromo-9-(2-naphthyl)-9H-carbazole. National Library of Medicine. Link

-

Smolecule. Synthesis and Purification of Carbazole Derivatives. Accessed via Smolecule. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-Bromo-9-(2-naphthyl)-9H-carbazole for OLED Applications

Executive Summary

This application note details the high-purity synthesis of 2-Bromo-9-(2-naphthyl)-9H-carbazole (CAS: 1427316-53-7), a critical halogenated intermediate for Organic Light Emitting Diode (OLED) materials.[1][2] Unlike the 3-bromo isomer, which is accessible via direct electrophilic substitution, the 2-bromo isomer requires a regioselective approach starting from the pre-functionalized 2-bromocarbazole scaffold.[1]

This protocol utilizes a modified Ullmann Condensation to effect N-arylation while preserving the chemically sensitive aryl-bromide motif at the C2 position.[1] This "bromide-retention" strategy is essential, as the C2-bromide serves as the reactive handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings used to construct high-efficiency host materials and hole-transport layers (HTL).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the regioselectivity issues inherent in direct bromination of 9-(2-naphthyl)carbazole, which predominantly yields the 3-bromo and 3,6-dibromo products due to the electronic activation at the positions para to the nitrogen.[1]

Strategic Choice: Copper-Catalyzed Ullmann Coupling We employ a Copper(I)-catalyzed N-arylation of 2-bromocarbazole with 2-iodonaphthalene.[1]

-

Why Copper? Unlike Palladium catalysts (Buchwald-Hartwig conditions), which are prone to oxidative addition into the existing Ar-Br bond (leading to polymerization or scrambling), Copper(I) systems demonstrate high chemoselectivity for aryl iodides over aryl bromides. This ensures the N-H bond reacts exclusively with the 2-iodonaphthalene, leaving the C2-Br intact.[1]

Reaction Pathway (DOT Visualization)

Figure 1: Chemoselective N-arylation pathway preserving the C2-Bromine handle.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Source Note |

| 2-Bromocarbazole | >98% | Substrate | Starting core; must be free of 3-bromo isomer. |

| 2-Iodonaphthalene | >98% | Coupling Partner | Iodide preferred over bromide for Cu-selectivity.[1] |

| Copper(I) Iodide (CuI) | 99.99% | Catalyst | High purity essential to prevent side reactions. |

| trans-1,2-Diaminocyclohexane | >98% | Ligand | Solubilizes Cu; promotes coupling.[1] |

| Potassium Phosphate (K₃PO₄) | Anhydrous | Base | Tribasic preferred for buffering capacity. |

| 1,4-Dioxane (or Toluene) | Anhydrous | Solvent | Degassed; water <50 ppm. |

Equipment

-

Schlenk line or Nitrogen-filled Glovebox.[1]

-

Heavy-walled pressure vial (100 mL) with Teflon-lined screw cap.[1]

-

Magnetic stirrer with temperature feedback control.

-

High-vacuum sublimation apparatus (Creaphys or similar) for final purification.[1]

Experimental Protocol

Step 1: Reaction Setup (Inert Atmosphere)[3]

-

Safety Note: Perform all steps in a fume hood. Copper salts are toxic; 2-iodonaphthalene is an irritant.[1]

-

Procedure:

-

Oven-dry a 100 mL pressure vial and a magnetic stir bar. Cool under a stream of dry Nitrogen (

). -

Charge the vial with 2-Bromocarbazole (2.46 g, 10.0 mmol), 2-Iodonaphthalene (3.05 g, 12.0 mmol, 1.2 eq), CuI (190 mg, 1.0 mmol, 10 mol%), and K₃PO₄ (4.25 g, 20.0 mmol, 2.0 eq).

-

Evacuate the vial and backfill with

three times to remove atmospheric oxygen. -

Under positive

flow, add anhydrous 1,4-Dioxane (30 mL) followed by trans-1,2-Diaminocyclohexane (240 µL, 2.0 mmol, 20 mol%). -

Seal the vial tightly.

-

Step 2: Reaction & Monitoring[1][3]

-

Execution:

-

Place the vial in a pre-heated oil bath at 110°C .

-

Stir vigorously (800 rpm) for 24 hours . The mixture will turn a turbid blue-green suspension.[1]

-

Checkpoint: Monitor via TLC (Hexane:Toluene 4:1). The starting 2-bromocarbazole (

) should disappear, replaced by a highly fluorescent spot (

-

Troubleshooting: If conversion stalls, add an additional 5 mol% CuI and 10 mol% ligand.

-

Step 3: Work-up & Isolation[1][3][4]

-

Cool the mixture to room temperature.

-

Dilute with Dichloromethane (DCM, 50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional DCM.

-

Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the crude solid.

Purification & Characterization

For OLED applications, standard recrystallization is insufficient due to trace metal and isomer impurities. A two-stage purification is mandatory .[1]

Workflow Visualization (DOT)

Figure 2: Purification workflow to achieve electronic-grade purity.[1]

Detailed Purification Steps

-

Flash Chromatography: Elute on silica gel using a gradient of Hexane:DCM (10:1 to 5:1). Isolate the main fluorescent fraction.

-

Recrystallization: Dissolve the solid in minimal boiling Toluene and precipitate by slowly adding Ethanol. Collect the white crystals.

-

Sublimation (Critical): Sublime the material at high vacuum (

Torr).-

Source Zone: 160–180°C

-

Deposition Zone: 120–140°C

-

Yield: Typically 65–75% overall yield (approx. 2.4 g).

-

Characterization Data

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | 141 – 145°C | DSC |

| Purity (HPLC) | >99.5% | HPLC (254 nm) |

| ¹H NMR (400 MHz, CDCl₃) | Confirms structure & absence of solvent | |

| MS (EI) | m/z 371.0 [M]+, 373.0 [M+2]+ | 1:1 Isotope pattern confirms 1 Bromine |

Application Context

2-Bromo-9-(2-naphthyl)-9H-carbazole is a "monofunctional" building block.[1]

-

Hole Transport Materials (HTM): The C2-Br position allows for Buchwald-Hartwig coupling with diarylamines (e.g., diphenylamine) to extend conjugation and improve hole mobility.[1]

-

Host Materials: Suzuki coupling with phenylboronic acid derivatives creates asymmetric hosts (e.g., CBP derivatives) that prevent crystallization in OLED films.

Self-Validating Logic:

The success of this protocol is validated by the isotopic pattern in Mass Spectrometry (1:1 ratio for

References

-

ChemicalBook. (n.d.). 2-Bromo-9-phenyl-9H-carbazole synthesis and physical properties. Link

- Context: Provides baseline physical property data (MP: 141-145°C) and general synthesis analogies for N-aryl-2-bromocarbazoles.

-

TCI Chemicals. (n.d.). Product Specification: 2-Bromo-9-(2-naphthyl)-9H-carbazole. Link

-

Sriprapapong, P., et al. (2020). Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative. Journal of Materials Science and Applied Energy. Link

- Context: Validates the Ullmann coupling conditions (CuI/K3PO4/DACH)

-

BenchChem. (2025).[3] Application Note: N-Arylation of 2-bromo-benzimidazole. Link

-

Context: Supports the general methodology for Cu-catalyzed N-arylation of brominated heterocycles without dehalogenation.[1]

-

Sources

Application Note: 2-Bromo-9-(2-naphthyl)-9H-carbazole as a Host Matrix in PhOLEDs

This Application Note is designed for materials scientists and device physicists evaluating 2-Bromo-9-(2-naphthyl)-9H-carbazole (hereafter referred to as 2-Br-NCz ) for use in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

While widely recognized as a high-purity intermediate for Suzuki-Miyaura cross-coupling synthesis of extended host materials (e.g., CBP derivatives), this guide addresses the specific request to utilize 2-Br-NCz directly as a host matrix . This application leverages the heavy-atom effect of the bromine substituent to influence spin-orbit coupling, though it requires rigorous protocols to mitigate exciton-induced degradation.

Executive Summary

2-Bromo-9-(2-naphthyl)-9H-carbazole (CAS: 1427316-53-7) is a unipolar, hole-transporting host candidate.[1] Unlike standard hydrocarbon hosts, the inclusion of the bromine atom at the C2 position introduces a significant External Heavy Atom Effect (EHAE) . When used as a host, this material can theoretically enhance the intersystem crossing (ISC) rate of dopants; however, the weaker C-Br bond (approx. 280 kJ/mol) presents stability challenges under high current densities.

This protocol outlines the methodology to stabilize 2-Br-NCz in a device architecture, focusing on triplet energy management (

Material Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data summarizes the critical parameters for 2-Br-NCz. Values are derived from structural analogues and halogenated carbazole studies.

| Parameter | Value (Approx.) | Significance |

| Molecular Formula | Molecular Weight: 372.26 g/mol | |

| HOMO Level | -5.7 eV | Deep HOMO facilitates hole injection but requires matching HIL. |

| LUMO Level | -2.3 eV | Shallow LUMO necessitates a strong Electron Transport Layer (ETL). |

| Triplet Energy ( | 2.6 – 2.7 eV | Suitable for Green (Ir(ppy)3) and Red phosphors. Inadequate for Deep Blue. |

| Glass Transition ( | ~95°C | Moderate thermal stability; requires careful annealing. |

| Sublimation Temp | 160°C - 180°C | Purification requires high-vacuum sublimation to remove isomeric impurities. |

Mechanistic Insight: The Halogen Dilemma

Using a brominated host is non-trivial.[2] You must balance two competing mechanisms:

-

Spin-Orbit Coupling Enhancement: The high atomic number of Bromine (

) promotes spin-orbit coupling within the host matrix, potentially accelerating the radiative decay of the phosphorescent guest via the external heavy atom effect. -

Chemical Instability: The C-Br bond is susceptible to homolytic cleavage in the excited state (polaron-induced degradation), leading to radical formation and device quenching.

Strategic Directive: To use 2-Br-NCz successfully, the device architecture must confine the recombination zone strictly away from the HTL/Host interface to prevent polaron accumulation on the host molecule itself.

Visualization: Energy Transfer & Degradation Pathways

The following diagram illustrates the competing pathways in the 2-Br-NCz host system.

Figure 1: Energy transfer dynamics within the brominated host. Note the competing pathway of bond cleavage (Red) vs. energy transfer (Black).

Protocol A: Material Purification (Critical Step)

Commercially available 2-Br-NCz (often >98% purity) contains trace catalytic residues (Pd, Cu) from synthesis or isomers (e.g., 3-bromo variants) that act as deep traps.

-

Recrystallization: Dissolve 5g of crude 2-Br-NCz in minimal boiling Toluene/Ethanol (1:3 ratio). Cool slowly to 4°C. Filter and dry.

-

Vacuum Sublimation:

-

Pressure:

Torr. -

Source Temp: Ramp to 170°C.

-

Gradient: Establish a 3-zone gradient (Source: 170°C -> Deposition: 120°C -> Trap: 25°C).

-

Yield: Collect only the central band of the deposition zone. Discard the volatile "ash" and the charred residue.

-

Protocol B: PhOLED Device Fabrication

This protocol designs a Green PhOLED using Ir(ppy)3 as the dopant.[3] The structure is optimized to mitigate the hole-transport dominance of the carbazole moiety.

Device Architecture

Structure: ITO / HAT-CN (10nm) / TAPC (40nm) / 2-Br-NCz : Ir(ppy)3 (30nm, 8%) / TPBi (40nm) / LiF (1nm) / Al (100nm)

Step-by-Step Fabrication

-

Substrate Preparation:

-

Clean patterned ITO glass: Acetone

Isopropanol -

Activation: UV-Ozone treatment for 15 minutes (Work function adjustment to ~4.8 eV).

-

-

Vacuum Deposition (Chamber Base Pressure:

Torr):-

HIL (Hole Injection Layer): Deposit HAT-CN at 0.5 Å/s. Thickness: 10 nm.

-

HTL (Hole Transport Layer): Deposit TAPC at 1.0 Å/s. Thickness: 40 nm. Note: TAPC has a high LUMO (1.8 eV) to block electrons.

-

-

Emitting Layer (EML) - Co-Deposition:

-

Host: 2-Br-NCz (Rate: 1.0 Å/s).

-

Dopant: Ir(ppy)3 (Rate: 0.08 Å/s).

-

Calculated Doping Ratio: 8% by volume.

-

Critical Control: Monitor the deposition rate of 2-Br-NCz closely. Brominated compounds can sublime irregularly if the crucible heating is not uniform.

-

-

ETL (Electron Transport Layer):

-

Deposit TPBi at 1.0 Å/s. Thickness: 40 nm.

-

Why TPBi? It has a deep HOMO (6.2 eV) to block holes, confining excitons within the 2-Br-NCz layer.

-

-

Cathode:

-

LiF (1 nm) at 0.1 Å/s.

-

Aluminum (100 nm) at 2-5 Å/s.

-

-

Encapsulation:

-

Encapsulate in a nitrogen glovebox (

ppm) using UV-curable epoxy and a glass lid.

-

Visualization: Device Stack & Energy Alignment

The following diagram details the energy level alignment required to utilize 2-Br-NCz effectively.

Figure 2: Device stack showing energy barriers. Note the deep HOMO of the 2-Br-NCz host requires TAPC to facilitate hole injection, while TPBi blocks holes from escaping.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Turn-on Voltage (>5V) | Deep HOMO of 2-Br-NCz creates an injection barrier. | Use a graded doping profile at the HTL/EML interface or switch HTL to a deeper HOMO material (e.g., TCTA). |

| Short Device Lifetime | C-Br bond cleavage due to exciton accumulation. | Reduce doping concentration to 5% to minimize triplet-triplet annihilation (TTA). Ensure ETL is thick enough to prevent plasmon quenching. |

| Blue Shift in Emission | Incomplete energy transfer (Host emission). | The host triplet energy (2.7 eV) is sufficient for Green, but if blue emission is seen, increase dopant concentration to improve Dexter transfer probability. |

References

-

Synthesis and Functionalization

- Carbazole Host Properties

-

General Host Design Principles

- Halogenated Host Studies

Disclaimer: 2-Bromo-9-(2-naphthyl)-9H-carbazole is primarily designed as a synthetic intermediate. Its use as an active host layer involves patent-sensitive architectures and inherent stability risks associated with halogenated organic semiconductors. Ensure all experiments comply with local safety regulations regarding brominated aromatic compounds.

Sources

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Bromo-9-(2-naphthyl)-9H-carbazole | 1427316-53-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromo-9H-carbazole | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Carbazole Derivatives in Perovskite Solar Cells

Executive Summary

The transition of Perovskite Solar Cells (PSCs) from n-i-p to inverted p-i-n architectures has been catalyzed by the development of carbazole-based Self-Assembled Monolayers (SAMs). Unlike traditional thick Hole Transport Layers (HTLs) like PTAA or PEDOT:PSS, carbazole derivatives such as 2PACz and MeO-2PACz form conformal, atom-thick monolayers that minimize series resistance and parasitic absorption.

This guide details the application of carbazole derivatives as Hole Selective Layers (HSLs) and interfacial passivation agents . It provides a field-validated protocol for depositing high-uniformity SAMs, strategies for defect passivation, and characterization workflows to validate device performance.

Mechanism of Action

Carbazole derivatives function through a tripartite molecular design: an anchoring group (phosphonic acid) that binds to the oxide substrate, a carbazole core that provides hole selectivity, and functional substitutions that tune energy levels.

Key Mechanistic Functions

-

Dipole Tuning & Energy Alignment: The dipole moment formed by the SAM shifts the work function of the ITO electrode to align with the Valence Band Maximum (VBM) of the perovskite, facilitating barrier-free hole extraction.

-

Defect Passivation: The carbazole core and specific side chains (e.g., methoxy, methylthio) passivate under-coordinated Pb²⁺ defects at the buried interface, suppressing non-radiative recombination.

-

Wettability Control: The hydrophobic nature of the carbazole ring must be balanced to allow uniform coating of the subsequent perovskite precursor, often requiring molecular engineering or wetting agents.

Visualization: Charge Extraction Pathway

Figure 1: Mechanism of hole extraction and defect passivation at the ITO/SAM/Perovskite interface.

Material Selection Guide

Selection depends on the perovskite bandgap and the substrate work function.

| Derivative | Structure/Code | Best For | Key Characteristic |

| 2PACz | [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid | Wide-bandgap Perovskites (1.7eV+) | Deep HOMO level (-5.7 eV); excellent stability. |

| MeO-2PACz | [2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid | Narrow-bandgap Perovskites (Standard) | Shallower HOMO (-5.4 eV) for better alignment with FAPbI₃; improved wettability. |

| Me-4PACz | [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid | High-Efficiency p-i-n | Optimized alkyl spacer length for dense packing and stability. |

| MeS-4PACz | Methylthio-substituted variant | Defect Passivation | Sulfur atoms provide superior Pb²⁺ passivation (Lewis base). |

Experimental Protocol: High-Efficiency SAM Deposition

Objective: Form a dense, monolayer-thick hole-selective contact on ITO without pinholes or micelle aggregates.

Reagents & Equipment

-

Precursor: MeO-2PACz or 2PACz (High Purity >99.5%).

-

Solvents: Anhydrous Ethanol (EtOH) or Isopropanol (IPA). Note: Avoid water traces.

-

Substrate: Patterned ITO glass (10-15 Ω/sq).

-

Equipment: UV-Ozone cleaner, N₂ Glovebox, Spin coater.[1][2]

Step-by-Step Workflow

Step 1: Substrate Activation (Critical)

The ITO surface must be rich in hydroxyl (-OH) groups for the phosphonic acid anchor to bind.

-

Clean ITO: Detergent -> Water -> Acetone -> IPA (Ultrasonic bath, 15 min each).[2]

-

UV-Ozone Treatment: 15–20 minutes immediately before transfer to the glovebox.

-

Why: Removes organic contaminants and maximizes surface -OH density.

-

Step 2: Solution Preparation

-

Dissolve 1 mmol/L (approx. 0.3–0.4 mg/mL) of MeO-2PACz in anhydrous Ethanol.

Step 3: Deposition (Spin Coating)

Perform in N₂ environment (or ambient with humidity <30%).

-

Dispense 50–80 µL of solution to cover the entire substrate (static dispense).

-